molecular formula C22H18N2O6S B11633323 ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11633323
M. Wt: 438.5 g/mol
InChI Key: DERGDDRHXTXPLC-UHFFFAOYSA-N
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Description

Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including furan, pyrrolidine, thiazole, and ester moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan moiety: This step may involve a condensation reaction with a furan derivative.

    Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving a thioamide and a haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Scientific Research Applications

Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activities could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    This compound: This compound has a similar structure but may differ in the substitution pattern or functional groups.

    Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity and biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which can lead to a wide range of chemical reactivity and potential biological activities.

Biological Activity

Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a compound with significant potential in biological research due to its diverse structural features that suggest multiple mechanisms of action. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S and a molecular weight of 480.5 g/mol. Its structure includes a thiazole ring, a pyrrolidine moiety, and a furan group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H24N2O6S
Molecular Weight480.5 g/mol
PurityTypically 95%
Complexity Rating837

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the furan and thiazole rings may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. For instance, studies have shown that thiazole derivatives can exhibit significant antibacterial activity against various strains, including resistant bacteria.

Antitumoral Activity

The antitumoral effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. The compound's electrophilic nature allows it to interact with cellular macromolecules such as DNA and proteins, leading to cellular damage and subsequent cell death.

In vitro studies have demonstrated that similar compounds can increase reactive oxygen species (ROS) levels within tumor cells, triggering apoptotic pathways. The generation of ROS can lead to oxidative stress, which is a well-known mechanism for inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry indicated that derivatives containing thiazole and furan exhibited broad-spectrum antibacterial activity. The study highlighted the importance of structural modifications in enhancing potency against Gram-positive and Gram-negative bacteria.
  • Antitumor Mechanisms : Research conducted by Micheletti et al. (2022) showed that compounds with similar frameworks could inhibit topoisomerase II and induce DNA intercalation, resulting in significant cytotoxic effects on various cancer cell lines.
  • Synergistic Effects : A review on quinone derivatives emphasized the synergistic effects observed when combining different active groups within a single molecule. This suggests that this compound could potentially exhibit enhanced biological activity when used in combination therapies.

Properties

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H18N2O6S/c1-3-29-21(28)19-12(2)23-22(31-19)24-16(13-8-5-4-6-9-13)15(18(26)20(24)27)17(25)14-10-7-11-30-14/h4-11,16,26H,3H2,1-2H3

InChI Key

DERGDDRHXTXPLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4)C

Origin of Product

United States

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